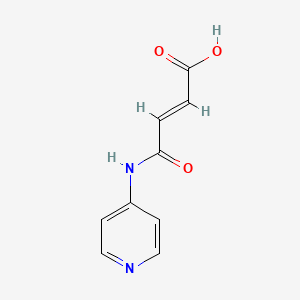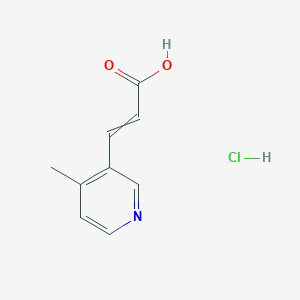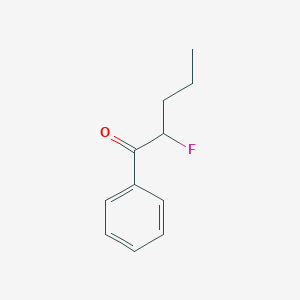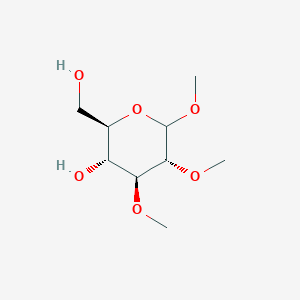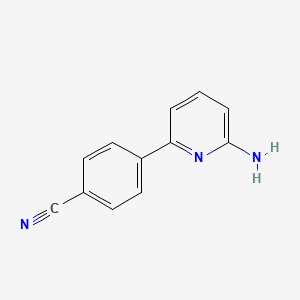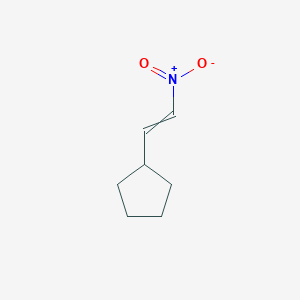![molecular formula C8H14BrNO B15061513 [(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15061513.png)
[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,7R)-1-bromo-3-azabicyclo[510]octan-7-yl]methanol is a bicyclic compound featuring a bromine atom and a hydroxyl group attached to a nitrogen-containing ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the bicyclic core structure, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of the corresponding hydrocarbon
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Industrial Applications: It is explored for its use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The bromine and hydroxyl groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol can be compared with other bicyclic compounds, such as:
[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
[(1R,7R)-1-fluoro-3-azabicyclo[5.1.0]octan-7-yl]methanol:
[(1R,7R)-1-iodo-3-azabicyclo[5.1.0]octan-7-yl]methanol: Iodine substitution offers unique reactivity patterns and potential for radiolabeling in medical imaging.
The uniqueness of this compound lies in its specific combination of bromine and hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H14BrNO |
|---|---|
Molecular Weight |
220.11 g/mol |
IUPAC Name |
[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol |
InChI |
InChI=1S/C8H14BrNO/c9-8-4-7(8,6-11)2-1-3-10-5-8/h10-11H,1-6H2/t7-,8+/m1/s1 |
InChI Key |
SEZHFHDFOCWDRA-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@@]2(C[C@@]2(CNC1)Br)CO |
Canonical SMILES |
C1CC2(CC2(CNC1)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


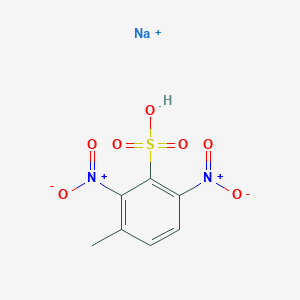
![1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B15061451.png)
![ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15061456.png)
![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15061461.png)
![2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride](/img/structure/B15061469.png)
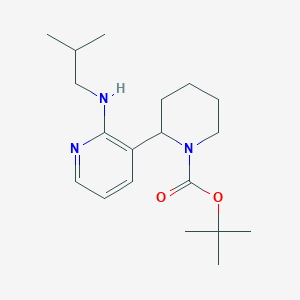
![L-Man(a1-3)[Man(a1-6)]a-Man1Me](/img/structure/B15061482.png)
